molecular formula C15H19NOS B5586208 15-(methylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one

15-(methylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one

Cat. No. B5586208
M. Wt: 261.4 g/mol
InChI Key: XPCUYQDXKBDDMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spirocyclic compounds involves multi-component condensation reactions. For instance, substituted dimethoxy-14-azadispiro[5.1.5.2]pentadeca-1,4-dien-3-ones, including variations with the trien-3-one structure, have been synthesized through the three-component condensation of cyclohexanecarbaldehyde with trimethoxybenzenes and corresponding nitriles in the presence of concentrated sulfuric acid (Plekhanova et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of related compounds has been conducted using various techniques, including X-ray diffraction, to elucidate their complex frameworks. For example, the crystal structure of pyridine-based macrocycles containing N, O, and S demonstrates the intricate arrangements possible within spirocyclic compounds (Casabó et al., 1991).

Chemical Reactions and Properties

Spirocyclic compounds undergo various chemical reactions due to their unique structures. The reactions of hydroxy-azadispiro pentadecene dione and related compounds, for example, highlight the reactivity of these molecules under different conditions, showcasing their potential for further functionalization (Nightingale & Johnson, 1967).

Physical Properties Analysis

The physical properties of spirocyclic compounds, such as solubility, melting points, and crystallinity, are closely related to their molecular structures. While specific data on 15-(methylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one are not readily available, analogous compounds exhibit diverse physical properties that influence their application potential.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group compatibility, are key factors in the application of spirocyclic compounds. Studies on the fragmentation of azadispiro pentadecene derivatives under electron ionization provide insights into their stability and reactive sites (Madhusudanan et al., 1989).

properties

IUPAC Name

14-methylsulfanyl-15-azadispiro[5.1.58.26]pentadeca-9,12,14-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS/c1-18-13-14(9-5-12(17)6-10-14)11-15(16-13)7-3-2-4-8-15/h5-6,9-10H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCUYQDXKBDDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2(CCCCC2)CC13C=CC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802739
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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